molecular formula C9H5NO4 B11903518 4-Formylbenzo[d]oxazole-2-carboxylic acid

4-Formylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B11903518
M. Wt: 191.14 g/mol
InChI Key: VIFFQIRWHNKSMN-UHFFFAOYSA-N
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Description

4-Formylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Formylbenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Formylbenzo[d]oxazole-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 4-Formylbenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the oxazole ring.

Biological Activity

4-Formylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound recognized for its significant biological activity, particularly in medicinal chemistry. This compound features both an aldehyde and a carboxylic acid functional group, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activities, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H7NO3\text{C}_9\text{H}_7\text{N}\text{O}_3

This compound belongs to the class of benzo[d]oxazoles, which are known for their diverse biological properties. The unique arrangement of functional groups allows for various interactions with biological targets.

Anticancer Potential

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines. For instance, it has shown moderate activity with an IC50 value of approximately 92.4 µM against a panel of 11 cancer types including colon adenocarcinoma and breast cancer .

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 (µM)
Colon Adenocarcinoma92.4
Gastric CarcinomaTBD
Lung AdenocarcinomaTBD
Breast CancerTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus1.6
Escherichia coli3.2
Candida albicans1.6

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been suggested that the compound may induce apoptosis in cancer cells by increasing the expression levels of p53 and activating caspase-3 pathways .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been analyzed to understand the unique properties of this compound.

Table 3: Comparison of Biological Activities

Compound NameStructure CharacteristicsUnique Aspects
5-Fluorobenzo[d]oxazole-2-carboxylic acidContains a fluorine atom at the 5-positionEnhanced biological activity due to fluorination
Benzo[d]oxazole-4-carboxylic acidLacks the formyl group but has a carboxylic acidPrimarily studied for anti-inflammatory properties
Oxazole-2-carboxylic acidSimple oxazole structure without aromatic substitutionUsed mainly as a building block in organic synthesis

Case Studies and Research Findings

  • Anticancer Studies : A study focusing on the anticancer properties revealed that derivatives of this compound could be synthesized to enhance antiproliferative activities. These derivatives showed improved IC50 values compared to the parent compound .
  • Antimicrobial Evaluations : In a comparative study, various oxazole derivatives were tested against fungal strains, demonstrating that those containing the benzo[d]oxazole framework exhibited superior antifungal activity, particularly against Candida species .

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

4-formyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H5NO4/c11-4-5-2-1-3-6-7(5)10-8(14-6)9(12)13/h1-4H,(H,12,13)

InChI Key

VIFFQIRWHNKSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C=O

Origin of Product

United States

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